molecular formula C9H9NO B3082420 3-methyl-1H-indol-7-ol CAS No. 1125-35-5

3-methyl-1H-indol-7-ol

Cat. No.: B3082420
CAS No.: 1125-35-5
M. Wt: 147.17 g/mol
InChI Key: AIMWCCSARFYZCK-UHFFFAOYSA-N
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Description

3-Methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this compound, specific starting materials and conditions are chosen to introduce the methyl and hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may involve the use of metal catalysts, such as palladium or platinum, and controlled reaction environments to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the indole ring .

Mechanism of Action

The mechanism of action of 3-methyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. As an indole derivative, it can bind to specific receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . Additionally, the compound’s hydroxyl group may participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

    Indole: The parent compound, which lacks the methyl and hydroxyl groups but shares the core indole structure.

    3-Methylindole: Similar to 3-methyl-1H-indol-7-ol but lacks the hydroxyl group.

    7-Hydroxyindole: Similar to this compound but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1H-indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-9-7(6)3-2-4-8(9)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMWCCSARFYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344821
Record name 3-Methyl-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-35-5
Record name 3-Methyl-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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